3-(4-benzylpiperazin-1-yl)benzoic Acid

説明

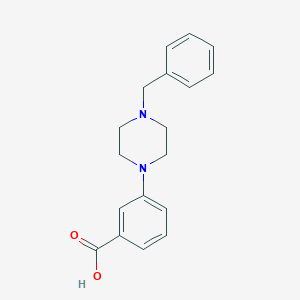

3-(4-Benzylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C18H20N2O2. It is a derivative of benzoic acid and piperazine, featuring a benzyl group attached to the nitrogen atom of the piperazine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-benzylpiperazine with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-benzylpiperazine reacts with 3-chlorobenzoic acid under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Reactions at the Carboxylic Acid Group

The benzoic acid moiety participates in classical acid-derived reactions, including salt formation, esterification, and amidation.

Salt Formation

The compound forms salts with inorganic or organic bases. For example:

-

Sodium salt formation : Reacts with NaOH in aqueous ethanol to yield water-soluble sodium 3-(4-benzylpiperazin-1-yl)benzoate1.

-

Hydrochloride salt : Treatment with HCl gas in anhydrous ether produces the hydrochloride salt, enhancing solubility for pharmaceutical applications2.

Esterification

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters:

For instance, reaction with ethanol yields ethyl 3-(4-benzylpiperazin-1-yl)benzoate3.

Amidation

Coupling agents like EDCI or HATU facilitate amide bond formation with amines:

Example: Synthesis of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzamide (analogous compound)4.

Reactions at the Piperazine Ring

The benzylpiperazine group undergoes alkylation, acylation, and sulfonation.

Alkylation

The secondary amine in piperazine reacts with alkyl halides or epoxides:

-

Benzylation : Treatment with benzyl bromide in THF yields N-benzylated derivatives5.

-

Methylation : Using methyl iodide and K₂CO₃ produces N-methylpiperazine analogs1.

Acylation

Acyl chlorides or anhydrides modify the piperazine nitrogen:

Example: Reaction with acetyl chloride forms N-acetyl derivatives6.

Sulfonation

Sulfonyl chlorides introduce sulfonamide groups:

Notably, 3-[(4-benzylpiperazin-1-yl)sulfonyl]benzoic acid is synthesized via this route1.

Aromatic Ring Modifications

Electrophilic substitution occurs at the benzene ring, directed by the electron-donating piperazine group.

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the carboxylic acid7.

Halogenation

Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs at the para position of the piperazine-substituted ring6.

Oxidation

-

Carboxylic acid oxidation : Under strong oxidants (e.g., KMnO₄), decarboxylation may occur, though steric hindrance from the piperazine group limits this8.

-

Piperazine ring oxidation : Hydrogen peroxide oxidizes thioether groups to sulfones in related compounds7.

Reduction

-

Catalytic hydrogenation : Pd/C and H₂ reduce the benzyl group to cyclohexyl, altering lipophilicity3.

Key Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 82 | 3 |

| Amidation | EDCI, HOBt, DMF, rt | N-(5-Bromo-pyridinyl)amide | 67 | 4 |

| Sulfonation | Benzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 3-(4-Benzylpiperazin-1-yl)sulfonyl acid | 58 | 1 |

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 5-Nitro derivative | 45 | 7 |

Mechanistic Insights

-

Piperazine reactivity : The benzyl group stabilizes the piperazine ring, directing electrophiles to the para position8.

-

Steric effects : Bulky substituents on the piperazine nitrogen hinder reactions at the carboxylic acid group6.

-

Solvent influence : Polar aprotic solvents (e.g., DMF) enhance amidation yields by stabilizing transition states4.

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

3-(4-benzylpiperazin-1-yl)benzoic acid is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting central nervous system disorders. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, making this compound a valuable scaffold in drug design.

Case Study: CNS Disorders

Research has indicated that derivatives of this compound exhibit significant activity against various neurological targets. For instance, compounds derived from this structure have shown promise in modulating serotonin and dopamine receptors, which are crucial in treating conditions such as depression and schizophrenia.

| Compound | Target | Activity |

|---|---|---|

| This compound derivative | Serotonin receptor | Antidepressant effects |

| This compound derivative | Dopamine receptor | Antipsychotic effects |

Biological Studies

Antimicrobial and Antifungal Properties

The compound has been studied for its potential antimicrobial and antifungal activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This makes it a candidate for further exploration in the development of new antibiotics.

Materials Science

Development of Novel Materials

In materials science, this compound is being explored for its electronic and optical properties. Research indicates that modifications to the compound can lead to materials with unique conductive or luminescent properties, suitable for applications in organic electronics and photonics .

| Property | Potential Application |

|---|---|

| Conductivity | Organic semiconductors |

| Luminescence | Light-emitting devices |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves nucleophilic substitution reactions where 4-benzylpiperazine reacts with benzoic acid derivatives under basic conditions. This process can be optimized for yield and purity using continuous flow reactors in industrial settings .

Common Reactions

- Oxidation: Formation of N-oxides.

- Reduction: Conversion of carboxylic acid to alcohols or aldehydes.

- Substitution: Electrophilic aromatic substitution reactions allowing for further functionalization.

作用機序

The mechanism of action of 3-(4-benzylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring can interact with various biological targets, while the benzoic acid moiety may enhance binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 3-(4-Methylpiperazin-1-yl)benzoic acid

- 3-(4-Ethylpiperazin-1-yl)benzoic acid

- 3-(4-Phenylpiperazin-1-yl)benzoic acid

Uniqueness

3-(4-Benzylpiperazin-1-yl)benzoic acid is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The benzyl group provides additional hydrophobic interactions, potentially enhancing the compound’s binding affinity to certain biological targets compared to its methyl or ethyl analogs .

生物活性

3-(4-benzylpiperazin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This formula indicates that it contains a piperazine ring, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

2. Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in specific cancer cells by activating apoptotic pathways. For instance, it has been shown to enhance the activity of caspases, which are crucial in the programmed cell death process .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has shown inhibitory effects on tyrosinase, an enzyme implicated in melanin production, indicating potential applications in skin lightening and treatment of hyperpigmentation disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Binding : The piperazine moiety facilitates binding to enzymes, altering their activity and leading to biological effects.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis through the mitochondrial pathway. The results suggest a promising avenue for developing new anticancer therapies based on this compound .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various benzoic acid derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, highlighting its potential as a lead compound for antibiotic development .

Research Findings Summary

特性

IUPAC Name |

3-(4-benzylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIMCYYOLMNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406299 | |

| Record name | 3-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247117-97-1 | |

| Record name | 3-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。